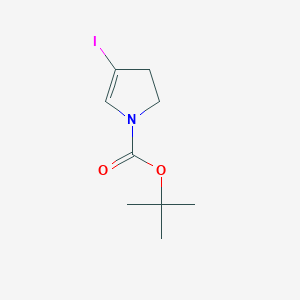![molecular formula C14H12N4O3 B11714940 2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is an organic compound that features a nitrophenyl group and a pyridinylmethylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 2-(4-aminophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.
Industry: Potential use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-nitrophenyl)acetohydrazide: Lacks the pyridinylmethylidene moiety.
N’-(pyridin-4-ylmethylidene)acetohydrazide: Lacks the nitrophenyl group.
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Contains a disulfanyl group instead of a hydrazide.
Uniqueness
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and pyridinylmethylidene groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Eigenschaften
Molekularformel |
C14H12N4O3 |
|---|---|
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-5-7-15-8-6-12)9-11-1-3-13(4-2-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10- |
InChI-Schlüssel |
LESJQGREIFQTQL-YBEGLDIGSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC(=O)N/N=C\C2=CC=NC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
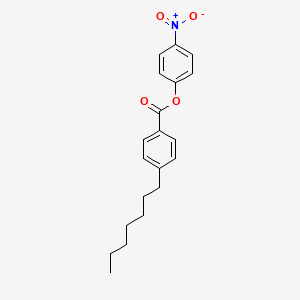
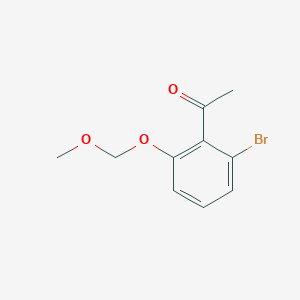
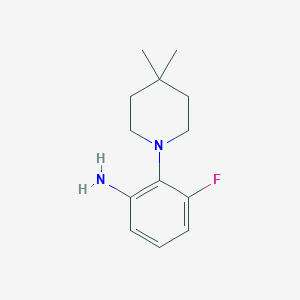
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

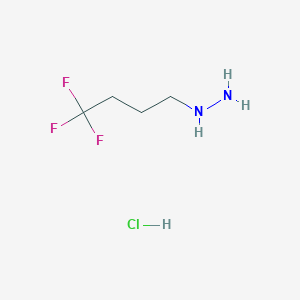
![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)


![1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B11714947.png)
